molecular formula C22H22N6O2 B2635146 3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034548-69-9

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2635146
CAS RN: 2034548-69-9
M. Wt: 402.458
InChI Key: HPALPVHLQXUOJC-UHFFFAOYSA-N
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Description

The compound is part of a novel structural class of KvI.5 antagonists . It is used in the treatment and prevention of cardiac arrhythmias .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrazole ring, a phenyl ring, and a 1,2,3-triazole ring .


Chemical Reactions Analysis

The compound can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Scientific Research Applications

For instance, studies on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives reveal a strategic role of these heterocycles in modern medicine due to their chemical modifiability and significant pharmacological potential. The introduction of triazole fragments into new substances can influence the formation of certain types of biological activity, increasing the likelihood of interaction with various biological targets (Hassan, Hafez, & Osman, 2014); (Fedotov, Hotsulia, & Panasenko, 2022). These efforts underscore the importance of pyrazole and triazole compounds in drug development and other fields of chemical research.

Potential Biological Activities

The research extends to evaluating the biological activities of synthesized compounds, including their cytotoxic properties against cancer cells and potential as antimicrobial and antifungal agents. For example, compounds derived from pyrazole and pyrazolopyrimidine have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the therapeutic potential of such molecules (Hassan, Hafez, & Osman, 2014). Additionally, novel pyrazolo[4,3-c]pyridine carboxamides have been prepared and investigated as inhibitors against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing global health challenges (Amaroju et al., 2017).

Mechanism of Action

The compound antagonizes the KvI.5 potassium channel, which is useful in the treatment and prevention of cardiac arrhythmias .

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-27-21(14-19(26-27)17-9-6-10-18(13-17)30-2)22(29)25-20(15-28-23-11-12-24-28)16-7-4-3-5-8-16/h3-14,20H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALPVHLQXUOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide

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